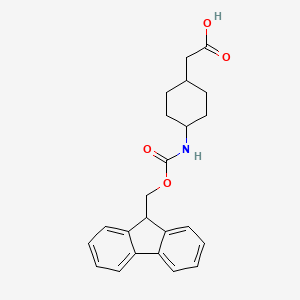

Fmoc-cis-4-aminocyclohexane acetic acid

Descripción

Significance of Conformationally Constrained Amino Acids in Peptide Science

The introduction of conformational constraints into amino acids and peptides is a powerful strategy in medicinal chemistry and drug design. nih.gov Natural peptides often exhibit high flexibility, allowing them to adopt multiple conformations. This flexibility can be a drawback when developing peptide-based therapeutics, as it can lead to reduced receptor affinity and selectivity, as well as increased susceptibility to enzymatic degradation.

By restricting the conformational freedom of a peptide, researchers can achieve several key advantages:

Enhanced Potency and Selectivity: Constraining a peptide into its bioactive conformation can lead to a more precise and stronger interaction with its target receptor. nih.gov This can result in higher potency and greater selectivity for the intended biological target over others.

Increased Metabolic Stability: The cyclic or rigid structures of constrained amino acids can make the resulting peptides less recognizable by proteases, the enzymes that break down peptides in the body. lifechemicals.com This leads to a longer half-life and improved bioavailability.

Defined Three-Dimensional Structure: The use of constrained amino acids helps in determining the three-dimensional pharmacophore—the precise spatial arrangement of atoms or functional groups required for biological activity. nih.gov This knowledge is invaluable for designing more effective and novel therapeutic agents, including peptidomimetics. lifechemicals.com

Various methods are employed to introduce conformational constraints, including the use of cyclic amino acids, N-alkylation, and the incorporation of non-natural amino acids with restricted rotational freedom, such as those based on a cyclohexane (B81311) ring. lifechemicals.compnas.org These strategies have been successfully applied in the development of drugs targeting a range of conditions. lifechemicals.com

Overview of Fmoc-Protecting Group Chemistry in Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that requires the precise formation of amide (peptide) bonds between amino acids. To prevent unwanted side reactions and ensure the correct sequence is assembled, temporary protecting groups are used to block the reactive amino group of the incoming amino acid. americanpeptidesociety.orgpeptide.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used Nα-protecting groups in modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.orglgcstandards.com

Developed in the late 1970s by Eric Atherton and Bob Sheppard, Fmoc chemistry represented a major advancement in peptide synthesis. lgcstandards.com The key features of the Fmoc group are:

Base Lability: The Fmoc group is stable under acidic and neutral conditions but is rapidly removed by a weak base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org

Orthogonality: Its removal condition is mild and does not affect the acid-labile linkers that attach the peptide to the solid support or the protecting groups on the amino acid side chains. lgcstandards.comwikipedia.org This allows for the selective deprotection and elongation of the peptide chain.

Ease of Monitoring: The fluorenyl group has a strong UV absorbance, which allows for real-time monitoring of the deprotection step during automated synthesis. publish.csiro.au

The Fmoc/tBu strategy (where side-chain protecting groups are tert-butyl based) has become the dominant method for SPPS due to its mild conditions, efficiency, and suitability for synthesizing long and complex peptides. americanpeptidesociety.orgpublish.csiro.au

Historical Context of cis-4-aminocyclohexane acetic acid in Chemical Biology Research

The core structure of the title compound, cis-4-aminocyclohexane acetic acid, is a non-proteinogenic amino acid. Such molecules serve as valuable building blocks in medicinal chemistry. chemimpex.com The cyclohexane ring imposes a rigid, non-planar geometry, making it a classic example of a conformationally constrained scaffold. The cis configuration specifically defines the spatial relationship between the amino and acetic acid functional groups relative to the ring.

In chemical biology, derivatives of 4-aminocyclohexanecarboxylic acid and its homologue, 4-aminocyclohexane acetic acid, are used to create peptidomimetics and other bioactive molecules. nih.gov The benzyloxycarbonyl (Z)-protected version of cis-4-aminocyclohexane acetic acid, for instance, is noted for its utility as an intermediate in the synthesis of pharmaceuticals, particularly for improving drug solubility and bioavailability. chemimpex.com

Table 1: Chemical Properties of Fmoc-cis-4-aminocyclohexane acetic acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1217675-84-7 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₂₃H₂₅NO₄ | sigmaaldrich.comuni.lu |

| Molecular Weight | 379.45 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Functional Group | Fmoc | sigmaaldrich.com |

| Application | Peptide Synthesis | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Cis 4 Aminocyclohexane Acetic Acid and Its Derivatives

General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for Incorporation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble solid support. creative-peptides.comcreative-peptides.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely favored due to its use of milder reaction conditions compared to older methods. nih.govaltabioscience.com The general principle involves anchoring the C-terminal amino acid to a resin, followed by a cycle of deprotection and coupling reactions to elongate the peptide chain from the C-terminus to the N-terminus. creative-peptides.comoup.com

The incorporation of a non-canonical amino acid like Fmoc-cis-4-aminocyclohexane acetic acid follows the same fundamental SPPS cycle. nih.govnih.gov The process begins with the selection of an appropriate solid support, such as Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide. creative-peptides.comuci.edu The resin is first swelled in a suitable solvent, typically dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to make the reactive sites accessible. creative-peptides.com The synthesis cycle consists of two main steps:

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a mild base, which exposes a free amine for the next coupling step. genscript.com

Coupling: The incoming Fmoc-protected amino acid (in this case, this compound) has its carboxylic acid group activated by a coupling reagent. This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amine of the growing peptide chain. creative-peptides.comoup.com

These steps are repeated until the desired peptide sequence is assembled. creative-peptides.com The use of excess reagents helps to drive the reactions to completion, and purification is simplified as excess reagents and byproducts are washed away by filtration after each step. oup.com

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the amino group of the resin-bound peptide chain is not spontaneous and requires activation of the carboxyl group. creative-peptides.comiris-biotech.de This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive intermediate. creative-peptides.com The choice of coupling reagent and strategy is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. iris-biotech.debachem.com

Coupling reagents can be broadly categorized into two main classes: carbodiimides and uronium/phosphonium salts. iris-biotech.depeptide.com

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first coupling reagents used in peptide synthesis. creative-peptides.com However, its byproduct, dicyclohexylurea (DCU), is insoluble and can complicate purification in SPPS. iris-biotech.de N,N'-Diisopropylcarbodiimide (DIC) is more commonly used in SPPS because its corresponding urea (B33335) byproduct is more soluble and can be washed away. iris-biotech.depeptide.com Carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which act to suppress racemization and improve reaction rates. bachem.comuniurb.it More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a safer and highly efficient alternative to benzotriazole-based additives. uniurb.it

Uronium/Phosphonium Salts: These reagents, often based on HOBt or HOAt, have become the preferred choice for many SPPS applications due to their high reactivity and efficiency. iris-biotech.debachem.com Common examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). iris-biotech.debachem.com HATU, an HOAt-based reagent, is particularly effective for coupling sterically hindered amino acids. nih.govbachem.com COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), an Oxyma-based reagent, offers comparable reactivity to HATU with improved safety and solubility profiles. bachem.com

The general coupling strategy involves pre-activating the Fmoc-amino acid with the coupling reagent and an appropriate base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), before adding it to the deprotected peptide-resin. uci.edubachem.com

| Reagent Class | Abbreviation | Full Name | Key Characteristics | Common Additive |

|---|---|---|---|---|

| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Soluble urea byproduct, widely used in SPPS. iris-biotech.depeptide.com | HOBt, HOAt, Oxyma uniurb.it |

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, useful for aqueous-phase reactions. creative-peptides.comiris-biotech.de | HOBt, HOAt, Oxyma |

| Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, widely used standard reagent. creative-peptides.combachem.com | Not required (contains HOBt moiety) |

| Uronium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, effective for hindered couplings. iris-biotech.debachem.com | Not required (contains HOAt moiety) |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective coupling reagent, alternative to uronium salts. iris-biotech.de | Not required (contains HOBt moiety) |

| Uronium Salt | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity comparable to HATU, improved safety profile. bachem.com | Not required (contains Oxyma moiety) |

The Fmoc protecting group is prized for its stability in acidic conditions and its lability under mild basic conditions, which forms the basis of the orthogonal protection scheme in Fmoc/tBu SPPS. nih.govpeptide.com The removal of the Fmoc group is a critical step that must be efficient and complete to ensure the quality of the final peptide. genscript.comnih.gov

The deprotection mechanism is a base-catalyzed β-elimination. nih.gov It proceeds in two steps:

A base, typically a secondary amine, removes the relatively acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govtotal-synthesis.com

This generates a stabilized anion that undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.gov The DBF is then trapped by the amine base to form a stable adduct, which is washed away. nih.gov

The most common reagent for Fmoc deprotection is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.edugenscript.comiris-biotech.de Piperidine is highly effective, with deprotection being nearly instantaneous. total-synthesis.com However, alternatives are sometimes used, especially in cases of "difficult sequences" or to avoid the administrative restrictions associated with piperidine. iris-biotech.de

| Reagent | Typical Concentration & Solvent | Notes |

|---|---|---|

| Piperidine | 20% (v/v) in DMF | The most common and highly efficient reagent for Fmoc removal. genscript.comiris-biotech.de |

| Piperazine (PZ) | 10% (w/v) in DMF/ethanol (B145695) | An alternative to piperidine, though it may be less efficient in some cases and requires ethanol for solubility. nih.gov |

| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | Shown to be as efficient as piperidine and is not a controlled substance. iris-biotech.de |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% in DMF | A very fast, non-nucleophilic base; often used with a scavenger like piperidine to trap DBF. Can catalyze aspartimide formation. peptide.comiris-biotech.de |

Stereoselective Synthesis of cis-4-aminocyclohexane acetic acid Precursors

Before this compound can be used in SPPS, its core structure, cis-4-aminocyclohexane acetic acid, must be synthesized with the correct stereochemistry. sigmaaldrich.com This involves controlling the relative orientation of the amino and acetic acid groups on the cyclohexane (B81311) ring. Stereoselective synthesis aims to produce the desired stereoisomer in high yield, minimizing the formation of the corresponding trans isomer. nih.gov

Controlling the stereochemistry of substituents on a cyclohexane ring is a fundamental challenge in organic synthesis. The cis and trans designations describe the relative positions of two substituents on the ring. In a cis isomer, the substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. youtube.commasterorganicchemistry.com In a chair conformation, two substituents are cis if one is axial and one is equatorial (on adjacent carbons) or if both are axial/both are equatorial (in a 1,3- or 1,4-relationship). stackexchange.com

Achieving a specific stereoisomer often relies on stereocontrolled reactions, such as catalytic hydrogenation or nucleophilic additions, where the approach of the reagent is directed by the existing stereochemistry of the starting material or by a catalyst. For cyclohexane derivatives, synthetic strategies often exploit the thermodynamic preference for bulky groups to occupy the equatorial position to drive the formation of a particular isomer. The synthesis of the cis isomer of 4-aminocyclohexane acetic acid would likely involve a reaction sequence where the stereochemical outcome of a key step, such as the reduction of an imine or oxime, or the hydrogenation of an aromatic ring, is carefully controlled to favor the desired cis product.

Even if the cis isomer is synthesized selectively, it will typically be formed as a racemic mixture—a 50:50 mixture of two enantiomers that are non-superimposable mirror images of each other. libretexts.org Since enantiomers have identical physical properties (e.g., melting point, solubility), they cannot be separated by standard techniques like crystallization or chromatography. libretexts.org The process of separating these enantiomers is called chiral resolution. wikipedia.org

A common and effective method for resolving a racemic mixture of a carboxylic acid (or an amine) is to react it with an enantiomerically pure chiral resolving agent. libretexts.orgwikipedia.org

Diastereomer Formation: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine for a racemic acid, or a chiral acid like mandelic acid for a racemic amine). libretexts.orgresearchgate.net This reaction creates a mixture of two diastereomeric salts.

Separation: Unlike enantiomers, diastereomers have different physical properties. libretexts.org This difference allows them to be separated by fractional crystallization, where one diastereomeric salt preferentially crystallizes from the solution.

Liberation of Enantiomer: Once separated, the pure diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure compound. wikipedia.org

For example, the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been efficiently achieved by forming diastereomeric salts with (R)- and (S)-mandelic acid sequentially, allowing for the isolation of both enantiomers in high purity (>99% enantiomeric excess). researchgate.net A similar strategy could be applied to an appropriate precursor of cis-4-aminocyclohexane acetic acid to ensure high enantiomeric purity before the Fmoc group is attached.

Solution-Phase Synthetic Approaches

While SPPS is dominant, solution-phase synthesis remains a viable and sometimes necessary alternative for preparing peptides and their building blocks. libretexts.org In solution-phase synthesis, all reactions (coupling, deprotection) are carried out in a homogeneous solution, with the product being isolated and purified after each step. acs.org

The synthesis of this compound itself, or its coupling to another amino acid or peptide fragment, can be performed entirely in solution. This approach uses the same fundamental protection (Fmoc for the amine) and activation (using coupling reagents like DCC, EDC, or HATU) principles as SPPS. libretexts.orgacs.org

Solution-phase methods can be advantageous for large-scale synthesis or for sequences that are difficult to prepare on a solid support. google.com Recently, efforts have been made to develop more environmentally friendly ("green") solution-phase peptide synthesis (SolPPS) protocols using alternative solvents to replace those that are more toxic. google.com For instance, aqueous reaction conditions have been developed for the coupling of Fmoc-amino acids, which could be relevant for synthesizing conjugates or for specific applications where organic solvents are undesirable. acs.orgdelivertherapeutics.com

Derivatization Strategies for Functionalization and Analog Generation

The strategic modification of the carboxylic acid group of this compound is a cornerstone of its application in generating molecular diversity. The primary approaches involve the formation of amides and esters, which can be achieved through both solution-phase and solid-phase synthesis methodologies. These derivatizations allow for the introduction of a vast range of chemical functionalities, enabling the fine-tuning of the physicochemical and biological properties of the resulting analogs.

A significant application of this derivatization is in the development of enzyme inhibitors. For instance, a series of Fmoc-amino esters and amides have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. nih.gov In this research, the carboxylic acid of Fmoc-protected amino acids was derivatized to test the hypothesis that incorporating substrate-like features would enhance inhibitory potency. nih.gov

While the aforementioned study focused on a broader class of Fmoc-amino acids, the principles are directly applicable to this compound. The cis-cyclohexane scaffold provides a rigid, non-peptidic backbone that can be used to orient appended functionalities in a precise three-dimensional arrangement.

Amide Bond Formation

The formation of amides from the carboxylic acid of this compound is a common and powerful strategy for generating analogs. This is typically achieved using standard peptide coupling reagents. On a solid support, the free carboxylic acid of this compound can be coupled with a resin-bound amine. Conversely, in solution-phase synthesis, the carboxylic acid can be activated and reacted with a wide variety_of primary and secondary amines to yield the corresponding amides.

The choice of coupling reagents is critical for efficient amide bond formation while preserving the integrity of the Fmoc protecting group. Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. Urnium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective.

A study on the synthesis of peptide amides using Fmoc-based solid-phase procedures highlights the utility of this approach. nih.gov While not specifically using this compound, the described methods for coupling Fmoc-amino acids to amine-functionalized resins are directly transferable.

Esterification

Esterification of the carboxylic acid provides another avenue for functionalization. This can be accomplished by reacting this compound with various alcohols under acidic conditions or using specific coupling agents. For example, the synthesis of ethyl esters of similar compounds has been achieved by heating in hydrochloric ethanol. google.com

In the context of solid-phase synthesis, the carboxylic acid of this compound can be anchored to a hydroxyl-functionalized resin, such as Wang resin, through an ester linkage. This allows for the subsequent elongation of a peptide chain from the deprotected cis-4-aminocyclohexyl moiety.

Research into Fmoc-amino esters as enzyme inhibitors has demonstrated that while these derivatives can be potent, they may also act as substrates and undergo enzymatic hydrolysis. nih.gov This highlights the importance of the choice of ester functionality in modulating the stability and biological activity of the resulting analog.

Detailed Research Findings

A notable study in the field of enzyme inhibition provides concrete data on the derivatization of Fmoc-amino acids into esters and amides and their subsequent biological evaluation. nih.gov The researchers synthesized a series of inhibitors bearing a cationic trimethylammonium group to mimic the natural substrate of cholinesterases. nih.gov The findings from this study are summarized in the table below, showcasing the impact of derivatization on inhibitory activity.

| Compound Type | Derivative | Target Enzyme | Inhibitory Activity (IC50) | Key Finding |

|---|---|---|---|---|

| Fmoc-ester | Cationic trimethylammonium derivative | Butyrylcholinesterase (BChE) | Inhibition observed | Acted as substrates and were enzymatically hydrolyzed. nih.gov |

| Fmoc-amide | Cationic trimethylammonium derivative | Butyrylcholinesterase (BChE) | 0.06-10.0 µM | Did not act as substrates and showed selective inhibition. nih.gov |

These findings underscore the critical role that derivatization of the carboxylic acid plays in determining the biological profile of the resulting analogs. The switch from an ester to an amide linkage in this particular study resulted in a significant change in the mechanism of action, from a substrate to a stable inhibitor. nih.gov

Furthermore, the use of related cyclohexane-based linkers in the construction of antibody-drug conjugates (ADCs) provides another example of the importance of derivatization. iris-biotech.de In these applications, the carboxylic acid of a molecule like the trans-isomer, Fmoc-4-(aminomethyl)cyclohexanecarboxylic acid (Fmoc-AMCHC), is activated to form a stable amide bond with a cytotoxic drug, while the deprotected amine can be coupled to a linker attached to the antibody. iris-biotech.de This strategy allows for the precise connection of the drug to the antibody, a critical aspect of ADC design.

Structural and Conformational Analysis in Peptide and Peptidomimetic Contexts

Spectroscopic Techniques for Conformational Elucidation

The determination of the three-dimensional structure of molecules in both solution and solid states is accomplished through a variety of spectroscopic methods. For a molecule such as Fmoc-cis-4-aminocyclohexane acetic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques for providing detailed insights into its conformational preferences.

NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), it is possible to deduce the preferred conformation of the cyclohexane (B81311) ring and the orientation of its substituents.

For this compound, the cyclohexane ring is expected to exist predominantly in a chair conformation, which is the most stable arrangement for six-membered rings. In a cis-1,4-disubstituted cyclohexane, one substituent will occupy an axial position while the other will be in an equatorial position. libretexts.orglibretexts.orgspcmc.ac.in This leads to distinct signals in the ¹H and ¹³C NMR spectra for the axial and equatorial protons and carbons.

Expected NMR Data for the Cyclohexane Ring of this compound:

| Atom | Expected Chemical Shift (ppm) | Notes |

| Axial Protons | Upfield (shielded) | Experience greater shielding from the electron clouds of the C-C bonds of the ring. |

| Equatorial Protons | Downfield (deshielded) | Less shielded compared to axial protons. |

| Carbon Bearing Axial Substituent | Upfield (shielded) | Due to the gamma-gauche effect. |

| Carbon Bearing Equatorial Substituent | Downfield (deshielded) | Less influenced by steric interactions. |

The coupling constants (J-values) between adjacent protons are also highly informative. A large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship between protons, while smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. The observation of such coupling patterns would provide strong evidence for the chair conformation in solution. While specific NMR data for the title compound is not available in the provided search results, ¹H NMR spectral data is available for the parent compound, cis-4-aminocyclohexanecarboxylic acid. chemicalbook.com

This structure reveals that the cyclohexane ring adopts a chair conformation. researchgate.net In this conformation, the carboxylate group is in an axial position, and the ammonium (B1175870) group is in an equatorial position. researchgate.net This arrangement is consistent with the principles of conformational analysis for cis-1,4-disubstituted cyclohexanes. libretexts.orglibretexts.org

Crystallographic Data for cis-4-ammoniocyclohexanecarboxylate hemihydrate:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Conformation | Chair |

| Carboxylate Group Orientation | Axial |

| Ammonium Group Orientation | Equatorial |

Data from the crystallographic study of cis-4-ammoniocyclohexanecarboxylate hemihydrate. researchgate.net

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. In the case of cis-4-aminocyclohexane derivatives, the potential for hydrogen bonding exists between the amino and carboxylic acid functionalities. The crystal structure of cis-4-ammoniocyclohexanecarboxylate hemihydrate shows extensive intermolecular hydrogen bonding, with N⁺—H⋯O⁻ interactions linking the zwitterionic molecules into chains. researchgate.net While this particular study focuses on intermolecular interactions in the crystal lattice, the proximity of the functional groups in the cis-conformer could also facilitate intramolecular hydrogen bonding in certain environments, influencing its conformational equilibrium in solution. Studies on related systems have shown that intramolecular hydrogen bonding between vicinal amino and hydroxyl groups on a cyclohexane ring is stronger in the cis isomer compared to the trans isomer. nih.gov

Conformational Preferences of the Cyclohexane Ring System in Derivatives

The conformational behavior of the cyclohexane ring is a cornerstone of stereochemistry. The preference for a chair conformation and the orientation of substituents are critical determinants of a molecule's shape and reactivity.

The cyclohexane ring in this compound is expected to overwhelmingly adopt a chair conformation to minimize angle and torsional strain. libretexts.orgnih.gov In a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial. libretexts.orgspcmc.ac.in The two possible chair conformations are in equilibrium, and the preferred conformation will place the sterically bulkier substituent in the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org Given the large size of the Fmoc-amino group, it is highly likely to preferentially occupy the equatorial position, forcing the smaller acetic acid group into the axial position.

The cis-substitution pattern of the cyclohexane ring imparts a specific and predictable geometry. With one substituent in an axial and the other in an equatorial position, the relative orientation of the amino and acetic acid groups is fixed. libretexts.orglibretexts.org This constrained geometry is a key feature for its use in peptidomimetics. When incorporated into a peptide chain, the defined spatial relationship between the backbone connection points (the amino and carboxyl groups) will influence the local and global conformation of the peptide. This can be utilized to induce specific secondary structures, such as turns or bends, or to create rigid scaffolds for presenting pharmacophoric groups in a desired orientation. The rigid nature of the cis-1,4-disubstituted cyclohexane core can pre-organize the peptide backbone, potentially enhancing binding affinity to biological targets.

Impact of Stereochemistry on Overall Peptide Folding

The introduction of "this compound" (Fmoc-cis-ACHC), a γ-amino acid, into a peptide sequence provides a powerful tool for conformational constraint. The cis relationship between the aminomethyl and carboxymethyl groups on the cyclohexane ring imposes a distinct structural motif that significantly influences the peptide's three-dimensional architecture.

Detailed Research Findings

Key findings from structural analyses, including X-ray crystallography and NMR spectroscopy, highlight the specific conformational roles of the cis-ACHC residue:

Induction of a "Kinked" Topology: The axial-equatorial orientation of the substituents in the cis-cyclohexyl ring forces a distinct "upward kink" in the macrocyclic structure. This rigid, bent-shape conformation is a direct consequence of the cis stereochemistry.

Crucial for 3D Conformation: The specific three-dimensional arrangement dictated by the cis-isomer is critical for the molecule's biological activity. Swapping the cis-cyclohexyl group for other fragments resulted in a significant loss of inhibitory function, underscoring the importance of the conformationally constrained scaffold.

The importance of stereochemical control is not unique to this specific γ-amino acid. Studies on related but distinct molecules, such as β-amino acids and glycosylated peptides, further illustrate this fundamental principle. For example, the stereochemistry at the anomeric center of an N-linked carbohydrate can determine whether a glycopeptide adopts a compact β-turn conformation or a more extended structure. Similarly, cyclic β-amino acids like cis-2-aminocyclohexanecarboxylic acid (cis-ACHC, a different molecule) are known to promote the formation of specific mixed-helical structures in peptides. These examples reinforce the concept that precise stereochemical control is a versatile strategy for directing peptide folding.

The data below summarizes the observed structural impact of incorporating a cis-4-aminocyclohexane acetic acid residue into a macrocyclic peptide, as determined by X-ray diffraction and NMR studies.

| Structural Feature | Observation | Implication |

| Overall Topology | Induces an "upward kink" or "bent-shape" | The cis configuration acts as a rigid turn-inducing element, defining the macrocycle's global fold. |

| Substituent Orientation | Axial-equatorial | This orientation is crucial for maintaining the bioactive three-dimensional conformation. |

| Intramolecular H-Bond | Observed between the axial aminocyclohexyl-NH and a phenoxy-O (2.1 Å distance in solid-state) | Stabilizes the kinked structure and is a key feature of the active conformation. |

Fmoc Cis 4 Aminocyclohexane Acetic Acid As a Peptidomimetic Building Block

Design Principles for Conformationally Restricted Peptides

The primary goal of designing conformationally restricted peptides is to pre-organize the molecule into a bioactive conformation, which is the specific shape it adopts when binding to its target. nih.gov This strategy reduces the entropic penalty associated with the peptide adopting a fixed conformation upon binding, potentially leading to a significant increase in binding affinity. nih.govnih.gov Furthermore, constraining a peptide's structure can enhance its resistance to proteases, as these enzymes typically recognize and cleave peptides in an extended conformation. nih.gov The introduction of covalent constraints, such as cyclization or the incorporation of rigid building blocks, is a principal method for achieving this structural rigidity. nih.gov This approach has proven effective in developing peptides with greater potency, prolonged biological activity, and increased receptor specificity. nih.gov

A key application of conformationally restricted building blocks is the mimicry of protein secondary structures like α-helices, β-sheets, and turns, which are often crucial for molecular recognition. nih.govnih.gov Many biologically important interactions occur at these structured domains. nih.gov Unnatural amino acids and other synthetic scaffolds are used to enforce these specific folds in short peptide sequences that would otherwise be disordered. nih.govrsc.org

For instance, β-turns, which are common in protein loops, can be mimicked using scaffolds that position amino acid side chains in a similar spatial arrangement. nih.govoup.com The rigid cyclohexane (B81311) ring of Fmoc-cis-4-aminocyclohexane acetic acid provides a pre-organized scaffold that can induce turn-like structures within a peptide chain. Its cis configuration fixes the relative orientation of the amine and the acetic acid substituent, influencing the peptide backbone's path and helping to nucleate specific secondary structures. chemimpex.com Similarly, various strategies, such as side-chain stapling or using hydrogen bond surrogates, have been developed to stabilize α-helical conformations, which are the most common secondary structure motifs found in proteins. nih.govnih.gov The integration of rigid, non-natural amino acids is a complementary approach to creating stable helical structures known as foldamers. rsc.org

Cyclization is a widely used method to create structurally rigid peptides. nih.govnih.gov This can be achieved through head-to-tail cyclization, disulfide bridges, or by linking the peptide to a synthetic scaffold. nih.govnih.gov The use of scaffold-based cyclization offers the advantage of easily controlling the size and properties of the resulting cyclic peptide by modifying the scaffold's chemical structure. nih.gov The resulting constrained peptides, including those built with cyclic amino acid derivatives, often exhibit remarkable resistance to thermal, chemical, and enzymatic degradation. nih.govacs.org

Incorporation into Hybrid Peptides and Foldamers

Foldamers are oligomers made from non-natural building blocks that adopt well-defined, predictable three-dimensional structures, similar to the secondary structures of proteins. researchgate.netrsc.org These molecules are of great interest because they can mimic the function of natural peptides while offering enhanced proteolytic stability. rsc.orgnih.gov this compound, as a γ-amino acid derivative, is an exemplary building block for constructing foldamers and hybrid peptides. researchgate.net The additional carbon atoms in the backbones of β- or γ-peptides allow for new folding patterns not seen in natural α-peptides. researchgate.net

Hybrid peptides, which combine natural α-amino acids with non-natural residues like β- or γ-amino acids, are a major class of peptidomimetics. nih.govnih.gov The incorporation of β-amino acids into a peptide sequence has been shown to yield molecules with native-like biological function but with significantly improved stability against enzymatic degradation. nih.gov These α/β-peptides can be designed to fold into specific secondary structures, including helices and sheets. pnas.org While much research has focused on α/β-peptides, the principles extend to hybrids containing γ-amino acids. The inclusion of a building block like this compound introduces a rigid γ-amino acid segment, influencing the folding of the entire hybrid oligomer. researchgate.net

The rational design of stable helical and extended structures is a key goal in foldamer chemistry. researchgate.netrsc.org The conformational properties of these structures can be tailored by using conformationally constrained cyclic subunits. researchgate.net Cyclic γ-amino acids, for example, can be used to construct stable helical structures. researchgate.net The cyclohexane ring in this compound acts as a constraint that can help nucleate or stabilize specific folds. Depending on the sequence and the nature of the other residues, incorporating such a building block can favor the formation of either compact, helical structures or more linear, extended conformations. researchgate.netrsc.org Computational methods are increasingly being used to design and predict the structures of these complex cyclic and hybrid peptides, accelerating the discovery of new functional molecules. nih.gov

Influence on Peptide Rigidity and Spatial Orientation

The cis stereochemistry of the 1,4-disubstituted cyclohexane ring is particularly important, as it dictates a specific spatial relationship between the points where the rest of the peptide chain is connected. This defined geometry influences the global fold of the peptide and controls the orientation of the side chains of neighboring amino acids. iupac.org This allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with a receptor or enzyme active site. nih.gov By strategically placing these rigid building blocks within a peptide sequence, chemists can design molecules with tailored shapes and functionalities that go beyond what is possible with natural amino acids alone. rsc.orgrsc.org

| Building Block Type | Key Structural Feature | Observed Influence on Peptide Structure | Reference Finding |

|---|---|---|---|

| Cyclic β-amino acids | Cyclopentane or cyclohexane ring in backbone | Induce stable turn or helical structures in α/β-hybrid peptides. nih.gov | Alternating α/β sequences containing trans-2-aminocyclopentanecarboxylic acid (ACPC) form regular helical structures. pnas.org |

| Cyclic γ-amino acids | Cycloalkane ring integrated into the backbone | Contributes to a rigid and flat conformation, essential for stacking and nanotube formation. rsc.org | Constrained cyclic γ-amino acids are used to tailor the conformational properties of γ-peptides, leading to stable helices. researchgate.net |

| Aromatic Oligoamides | Planar aromatic rings in backbone | Form highly predictable and stable helical structures ("aromatic foldamers"). rsc.org | These foldamers can mimic the surface of α-helices for protein-protein interaction inhibition. rsc.org |

| Disulfide-Constrained Scaffolds | Multiple cysteine-cysteine crosslinks | Creates hyper-stable frameworks resistant to thermal, chemical, and enzymatic degradation. nih.gov | Disulfide-rich peptides (DCPs) serve as robust scaffolds for engineering novel binders. nih.gov |

Applications in Academic Drug Design and Discovery Research Non Clinical Focus

Role in Lead Optimization and Structure-Activity Relationship (SAR) Studies

In drug discovery, lead optimization is the iterative process of refining a promising initial compound (a "hit") to enhance its desired properties, such as potency, selectivity, and metabolic stability. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, seeking to understand how specific structural features of a molecule contribute to its biological activity.

By systematically replacing a flexible linker in a lead compound with the rigid cis-cyclohexane scaffold, researchers can test hypotheses about the required geometry of the pharmacophore. The fixed orientation of the amino and acetic acid groups provides defined vector points for further chemical elaboration, enabling a meticulous exploration of the target's binding site. This approach helps to build a detailed SAR model, guiding the design of more potent and selective analogues.

Table 1: Impact of Scaffold Rigidity on SAR Interpretation

| Feature | Flexible Linker (e.g., 6-aminohexanoic acid) | Rigid Linker (cis-4-aminocyclohexane acetic acid) | Implication for SAR |

|---|---|---|---|

| Conformational Freedom | High; multiple low-energy conformations | Low; single dominant chair conformation | Reduces ambiguity; a change in activity can be more directly attributed to the specific molecular shape. |

| Spatial Orientation | Variable distance and angle between functional groups | Fixed distance and axial/equatorial orientation of groups | Allows for precise probing of specific pockets and interactions within a binding site. |

| SAR Data Interpretation | A loss or gain of activity is difficult to interpret due to conformational uncertainty. | A change in activity provides clear information about the geometric requirements for binding. | Facilitates the development of a predictive model for designing improved compounds. |

Utilization in Combinatorial Library Synthesis for Screening

Combinatorial chemistry is a powerful strategy used to rapidly generate a large number of diverse, yet systematically related, compounds for high-throughput screening. Fmoc-cis-4-aminocyclohexane acetic acid is an ideal building block for this purpose due to its compatibility with solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com

The synthesis process leverages the Fmoc protecting group. chemimpex.comchemimpex.com The acetic acid end of the molecule can be anchored to a solid resin support. Subsequently, the Fmoc group is removed from the amine, exposing it for reaction with another building block (such as an amino acid or carboxylic acid). This cycle of deprotection and coupling is repeated to elongate the molecule. Because the reactions are carried out on a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process and making it amenable to automation.

Using this building block, researchers can create a library where the central cis-cyclohexane scaffold is a constant feature, while the chemical groups attached to it are varied systematically. For example, by coupling a diverse set of carboxylic acids to the exposed amine, a library of amides can be generated. These libraries of novel compounds can then be screened against various biological targets to identify new hits for drug discovery programs.

Table 2: Example of a Combinatorial Library Design Using this compound

| Library Position | Building Block Source | Diversity Element | Resulting Structure |

|---|---|---|---|

| Scaffold | This compound | Constant core structure | Provides a rigid, defined 3D orientation. |

| R1 Group | Coupled to the scaffold's amine | Diverse set of carboxylic acids (e.g., benzoic acid, thiophene (B33073) carboxylic acid) | Probes interactions on one side of the scaffold. |

| R2 Group | Coupled to the scaffold's carboxylic acid | Diverse set of amines or alcohols | Probes interactions on the other side of the scaffold. |

Design of Analogue Series with Tuned Conformational Properties

A key advantage of using this compound is the ability to design analogue series with finely tuned conformational properties. The rigid cis geometry imposes a distinct "kink" or "turn" in the molecular backbone. This is fundamentally different from the more linear, extended shape of its trans-isomer or the conformational flexibility of an open-chain analogue.

Medicinal chemists exploit these differences to investigate the conformational preferences of a biological target. By synthesizing a matched series of compounds—one containing the cis-isomer, one with the trans-isomer, and one with a flexible linker—researchers can directly assess how these gross changes in molecular shape affect binding affinity and biological function.

Table 3: Comparison of Conformational Properties for Analogue Design

| Building Block | Key Conformational Feature | Predicted Molecular Shape | Use in Analogue Series |

|---|---|---|---|

| This compound | Substituents are on the same side of the ring (axial/equatorial) | Introduces a tight turn or "kink" | To test the hypothesis that a bent conformation is required for activity. |

| Fmoc-trans-4-aminocyclohexane acetic acid | Substituents are on opposite sides of the ring (e.g., diequatorial) | Results in a more linear, extended shape. chemimpex.com | To test the hypothesis that a linear conformation is required for activity. |

| Fmoc-6-aminohexanoic acid | Flexible aliphatic chain | No predefined shape; conformationally flexible | Serves as a flexible control to establish the benefit of conformational constraint. |

Integration into Molecular Scaffolds with Defined Three-Dimensional Architectures

Beyond its use as a simple linker, this compound serves as a foundational scaffold for creating complex molecules with precisely defined three-dimensional architectures. nih.gov It is particularly valuable in the field of peptidomimetics, where the goal is to design non-peptide molecules that can mimic the structure and function of natural peptides, often with improved stability against enzymatic degradation.

The cyclohexane (B81311) ring can function as a rigid replacement for a peptide backbone segment. By presenting appended side chains from the fixed cis geometry, the scaffold can effectively mimic the spatial orientation of amino acid residues in a specific secondary structure, such as a β-turn. Such turn structures are frequently involved in molecular recognition events at the surface of proteins.

This "scaffold-based" approach allows for the construction of highly ordered molecules where the relative orientation of various functional groups is controlled by the rigid cyclohexane core. nih.gov This strategy is a powerful method for translating the biological activity of a labile peptide into a more drug-like small molecule with a stable, predictable, and synthetically accessible framework. The defined architecture imparted by the scaffold is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov

Advanced Methodologies and Future Research Directions

Orthogonal Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules such as peptides or other oligomers, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one type of protecting group in the presence of others, enabling precise, stepwise modifications. jocpr.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of one of the most widely used orthogonal schemes in solid-phase peptide synthesis (SPPS). altabioscience.comcreative-peptides.com

The Fmoc group, which protects the amino group of Fmoc-cis-4-aminocyclohexane acetic acid, is stable to acidic conditions but is readily cleaved by a base, typically piperidine (B6355638). creative-peptides.comnih.gov This characteristic makes it orthogonal to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group or tert-butyl (tBu) esters, which are commonly used to protect reactive side chains of other amino acids in a sequence. jocpr.compeptide.com It is also orthogonal to linkers that attach the growing molecule to a solid support, which are often cleaved with strong acids like trifluoroacetic acid (TFA). peptide.com

The utility of this compound in a complex synthesis can be illustrated by its incorporation into a peptide chain containing other functionally protected amino acids. For instance, a synthetic sequence could involve a lysine (B10760008) residue protected with a Boc group and an aspartic acid residue protected with an allyl (All) ester. The Fmoc group on the cyclohexane (B81311) moiety can be removed with piperidine to allow for chain elongation, without affecting the Boc or All groups. creative-peptides.compeptide.com Subsequently, the allyl group could be selectively removed using a palladium catalyst to allow for side-chain modification (e.g., cyclization), while the Boc group remains intact until the final cleavage from the resin with strong acid. peptide.com This multi-step, selective deprotection is the essence of an orthogonal strategy, enabling the construction of highly complex and specifically modified molecules.

| Protecting Group | Chemical Name | Cleavage Conditions | Stability |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable to acids and Pd catalysis. |

| Boc | tert-Butoxycarbonyl | Moderate to strong acid (e.g., TFA) | Stable to base and Pd catalysis. peptide.com |

| tBu | tert-Butyl ester/ether | Moderate to strong acid (e.g., TFA) | Stable to base and Pd catalysis. peptide.com |

| Trt | Trityl | Mild acid (e.g., 1% TFA) | Stable to base and Pd catalysis. peptide.com |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acids and base. peptide.com |

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry for Compound Libraries

Solid-phase organic synthesis (SPOS), particularly its application in solid-phase peptide synthesis (SPPS), is the primary methodology for which this compound is designed. chemimpex.comsigmaaldrich.com In SPPS, the C-terminal end of an amino acid is anchored to an insoluble polymer resin, and subsequent protected amino acids are added in a stepwise fashion. nih.gov The use of the Fmoc protecting group is advantageous due to the mild, non-acidic conditions required for its removal at each cycle, which preserves acid-sensitive functionalities elsewhere in the molecule. altabioscience.comcreative-peptides.com

The compatibility of this compound with automated SPPS protocols makes it an ideal building block for combinatorial chemistry. altabioscience.com Combinatorial chemistry aims to rapidly produce a large number of diverse but structurally related molecules, known as a compound library. By systematically incorporating this conformationally constrained amino acid at various positions within a peptide sequence and combining it with a diverse set of natural or non-natural amino acids, researchers can generate extensive libraries of novel peptidomimetics. nih.gov

The rigid cyclohexane scaffold of this compound introduces a specific, predictable geometric constraint into the library members. nih.gov Such constrained molecules are of high interest in drug discovery, as they often exhibit increased metabolic stability and may bind to biological targets with higher affinity and specificity compared to their more flexible acyclic counterparts. Screening these libraries against proteins or other biological targets can accelerate the identification of new lead compounds for therapeutic development.

| Position 1 | Position 2 | Position 3 | Position 4 |

| This compound | Alanine | Glycine | Leucine |

| This compound | Valine | Phenylalanine | Isoleucine |

| This compound | Leucine | Tryptophan | Methionine |

| Alanine | This compound | Glycine | Proline |

| Phenylalanine | This compound | Leucine | Arginine |

Computational Chemistry Approaches for Predicting Conformation and Interactions

Computational chemistry provides powerful tools for understanding and predicting the three-dimensional structure and behavior of molecules like this compound. The defining feature of this compound is its conformationally constrained cyclohexane ring. The cis configuration of the 1,4-substituents restricts the possible spatial arrangements of the amine and acetic acid groups, which in turn dictates the conformational preferences of any larger molecule it is incorporated into.

Molecular mechanics (MM) and quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the molecule's stable conformations and relative energy levels. These calculations help predict the most likely three-dimensional shape the cyclohexane ring will adopt. Furthermore, when this building block is part of a peptide, molecular dynamics (MD) simulations can model the folding and dynamic behavior of the entire peptide in a simulated aqueous environment.

These predictive models are crucial for rational drug design. By understanding the conformational constraints imposed by the cyclohexane moiety, scientists can design peptidomimetics with specific shapes tailored to fit the binding pocket of a target protein. Computational docking studies can then be used to predict the binding affinity and orientation of these designed molecules, helping to prioritize which compounds to synthesize and test experimentally. Public databases may contain computationally predicted properties, such as the collision cross section (CCS), which relates to the molecule's shape in the gas phase. uni.lu

| Parameter | Predicted Value | Method/Source |

| Molecular Formula | C₂₃H₂₅NO₄ | --- |

| Molecular Weight | 379.45 g/mol | --- sigmaaldrich.com |

| XlogP | 4.1 | Predicted uni.lu |

| Boiling Point | 609.5 ± 24.0 °C | Predicted chemicalbook.com |

| Density | 1.27 ± 0.1 g/cm³ | Predicted chemicalbook.com |

| Predicted CCS ([M+H]⁺) | 189.2 Ų | CCSbase uni.lu |

Emerging Roles in Materials Science and Bioconjugation Research

Beyond its established use in peptide synthesis, this compound and similar bifunctional molecules are finding new applications in materials science and bioconjugation. chemimpex.com The compound possesses two distinct functional handles: a carboxylic acid group and an Fmoc-protected amine. This dual functionality allows it to act as a versatile linker or scaffold.

In materials science, this building block can be used to create novel functionalized polymers and hydrogels. chemimpex.com For example, the carboxylic acid can be polymerized or grafted onto a surface, and after Fmoc removal, the liberated amine becomes available for further modification, allowing for the attachment of drugs, targeting ligands, or other functional molecules. This can be applied to the development of advanced materials for biomedical devices or controlled drug release systems. chemimpex.com

In bioconjugation, the compound can serve as a linker to connect different molecular entities. chemimpex.com A highly relevant application is in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. A similar trans isomer, Fmoc-tranexamic acid, is used as a linker in the synthesis of various biologically active conjugates, including components of ADCs. iris-biotech.de By analogy, this compound can be used to conjugate biomolecules to surfaces or to other molecules, a critical technique in the development of modern diagnostics and targeted therapeutics. chemimpex.com

| Field | Potential Application | Role of this compound |

| Materials Science | Development of functional polymers/hydrogels | Monomer or grafting agent for surface functionalization. chemimpex.com |

| Materials Science | Controlled drug release systems | Serves as a scaffold to attach therapeutic agents to a material matrix. chemimpex.com |

| Bioconjugation | Antibody-Drug Conjugates (ADCs) | Acts as a stable linker connecting the antibody to the cytotoxic payload (by analogy to similar structures). iris-biotech.de |

| Bioconjugation | Biosensors and Diagnostics | Used to immobilize capture probes (e.g., peptides, antibodies) onto a solid surface. chemimpex.com |

Q & A

Q. What is the role of the Fmoc group in peptide synthesis involving Fmoc-cis-4-aminocyclohexane acetic acid?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions, such as premature coupling or oxidation, during iterative peptide chain elongation. Deprotection is achieved using a base (e.g., 20% piperidine in DMF), which cleaves the Fmoc group while leaving other protecting groups intact. This method ensures high coupling efficiency and minimal epimerization .

Q. What are the standard purification protocols for peptides synthesized using this compound?

Post-synthesis, peptides are typically cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. Purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water-acetonitrile gradient. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed to confirm molecular weight and structural integrity. Recrystallization may also be used for intermediate compounds .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance from the cyclohexane ring can reduce coupling efficiency. Strategies include:

- Using potent coupling agents (e.g., HATU, DIC) with additives like HOAt.

- Extending reaction times (2–4 hours) and increasing reagent molar equivalents (2–4×).

- Employing microwave-assisted synthesis to enhance reaction kinetics. A comparative study of coupling agents under varying conditions is shown below:

| Coupling Agent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| HATU/HOAt | 2 | 92 | |

| DIC/Oxyma | 4 | 85 |

Q. What analytical techniques confirm the cis configuration of the cyclohexane ring during synthesis?

- X-ray Crystallography : Provides definitive structural confirmation but requires high-purity crystals.

- NOESY NMR : Detects nuclear Overhauser effects between axial and equatorial protons to distinguish cis/trans isomers.

- Circular Dichroism (CD) : Sensitive to conformational changes in chiral environments.

- HPLC with Chiral Columns : Resolves enantiomers based on stereochemical differences .

Q. How should researchers address discrepancies in reported reaction yields under varying base conditions?

Conflicting yields may arise from differences in base strength (e.g., sodium bicarbonate vs. DBU) or solvent polarity. A systematic approach includes:

- Replicating conditions from literature sources while monitoring reaction progress via TLC or LC-MS.

- Adjusting base concentration (e.g., 10–50 mM) to balance deprotection speed and side reactions.

- Comparing results across multiple batches to identify reproducibility issues .

Q. What strategies minimize epimerization during incorporation of this compound?

- Low-Temperature Coupling : Conduct reactions at 0–4°C to reduce racemization.

- Polar Aprotic Solvents : Use DMF or NMP to stabilize transition states.

- Additives : Include HOBt or Oxyma to suppress base-mediated epimerization.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect real-time reaction progress .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound under acidic conditions?

Stability discrepancies may stem from differences in acid strength (e.g., TFA vs. HCl) or exposure duration. For example:

- TFA (95%): Causes rapid deprotection but may degrade the cyclohexane backbone if prolonged.

- Dilute HCl (1M): Slower deprotection with better structural preservation. Researchers should pre-test stability under specific conditions and use scavengers (e.g., triisopropylsilane) to mitigate degradation .

Comparative Analysis

Q. How does this compound compare to linear Fmoc-amino acids in peptide interactions?

The cyclohexane ring introduces rigidity, altering peptide conformation and biological activity. For instance:

- Enzyme Binding : Cyclohexane-containing peptides show enhanced selectivity for hydrophobic binding pockets.

- Proteolytic Stability : The constrained structure resists protease degradation compared to linear analogs. A comparison of protease resistance is shown below:

| Peptide Type | Half-life (h) | Protease Source |

|---|---|---|

| Cyclohexane-based | 12.3 | Trypsin |

| Linear analog | 2.1 | Trypsin |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.